L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl-

Peptide chemistry Quality control Mass spectrometry

L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- (CAS 593245-84-2) is a synthetic tetrapeptide with the primary sequence Leu-Ile-Ser-Leu (LISL). Its molecular formula is C27H51N5O7 and its molecular weight is 557.7 g/mol.

Molecular Formula C27H51N5O7
Molecular Weight 557.7 g/mol
CAS No. 593245-84-2
Cat. No. B12590599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl-
CAS593245-84-2
Molecular FormulaC27H51N5O7
Molecular Weight557.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)N
InChIInChI=1S/C27H51N5O7/c1-9-17(8)22(32-23(34)18(28)10-14(2)3)26(37)31-21(13-33)25(36)29-19(11-15(4)5)24(35)30-20(27(38)39)12-16(6)7/h14-22,33H,9-13,28H2,1-8H3,(H,29,36)(H,30,35)(H,31,37)(H,32,34)(H,38,39)/t17-,18-,19-,20-,21-,22-/m0/s1
InChIKeyVCUVYRJPYQHJFV-WLNPFYQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- (CAS 593245-84-2) – Tetrapeptide Identity and Baseline Properties


L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- (CAS 593245-84-2) is a synthetic tetrapeptide with the primary sequence Leu-Ile-Ser-Leu (LISL). Its molecular formula is C27H51N5O7 and its molecular weight is 557.7 g/mol . The peptide comprises two leucine residues (N- and C-terminal), one isoleucine, and one serine, conferring a mixed hydrophobic/hydrophilic character. It belongs to the class of short linear peptides used as research tools, building blocks, or analytical standards. No patent or primary literature explicitly describing unique biological activity for this exact sequence was identified in major public databases as of this writing.

Why Generic Tetrapeptide Substitution Fails for L-Leucyl-L-isoleucyl-L-seryl-L-leucine (CAS 593245-84-2)


Even minor sequence alterations in short peptides can drastically change physicochemical properties, solubility, aggregation propensity, and biological recognition [1]. The specific order Leu-Ile-Ser-Leu positions a polar serine residue between two β-branched hydrophobic amino acids, creating a distinct amphipathic profile that differs from scrambled sequences such as Ser-Leu-Ile-Leu or Leu-Ser-Ile-Leu. Generic substitution with an all-hydrophobic tetrapeptide (e.g., Leu-Leu-Leu-Leu) or a more hydrophilic variant (e.g., Ser-Leu-Ile-Ser) would predictably alter logP, aqueous solubility, and potential for peptide–protein interactions, making interchangeability inappropriate without explicit experimental validation [1]. The absence of published comparative studies for this specific compound underscores the risk of unverified substitution.

Quantitative Differentiation Evidence for L-Leucyl-L-isoleucyl-L-seryl-L-leucine (CAS 593245-84-2) – Available Comparative Data


Molecular Weight as a Purity and Identity Discriminator vs. Common Tetrapeptides

The molecular weight of Leu-Ile-Ser-Leu (557.7 g/mol) is significantly higher than that of simpler tetrapeptides such as Gly-Gly-Gly-Gly (246.2 g/mol) or Ala-Ala-Ala-Ala (302.3 g/mol), and distinguishable from Leu-Leu-Leu-Leu (515.7 g/mol) due to the contribution of the isoleucine and serine residues . This precise mass serves as a unique identifier in LC-MS and MALDI-TOF analyses, reducing misidentification risk when procuring for analytical workflows.

Peptide chemistry Quality control Mass spectrometry

Predicted Hydrophobicity (logP) Differentiates Leu-Ile-Ser-Leu from All-Hydrophobic and All-Polar Tetrapeptides

Using the Wimley-White whole-residue hydrophobicity scale, the calculated ΔG for transfer from water to POPC bilayer for Leu-Ile-Ser-Leu is approximately –1.2 kcal/mol, compared to –2.8 kcal/mol for Leu-Leu-Leu-Leu and +0.5 kcal/mol for Ser-Ser-Ser-Ser [1]. This intermediate hydrophobicity predicts better aqueous solubility than all-hydrophobic tetrapeptides while retaining sufficient hydrophobicity for membrane interaction or hydrophobic chromatography retention, offering a balanced profile for formulation screening.

Hydrophobicity Peptide design Solubility prediction

Sequence-Specific Hydrogen Bonding Capacity Compared to Leu-Leu-Leu-Leu

Leu-Ile-Ser-Leu contains one serine hydroxyl group capable of acting as both a hydrogen bond donor and acceptor, whereas Leu-Leu-Leu-Leu has no side-chain hydrogen bonding capability . This results in a predicted hydrogen bond donor count of 6 (vs. 4 for Leu4) and acceptor count of 7 (vs. 5 for Leu4). The additional H-bond capacity can alter retention times in reverse-phase HPLC and affect peptide–receptor interactions in biological assays.

Hydrogen bonding Peptide conformation Chromatography

Best-Fit Application Scenarios for L-Leucyl-L-isoleucyl-L-seryl-L-leucine (CAS 593245-84-2) Based on Available Evidence


Mass Spectrometry Calibration Standard for Medium-Molecular-Weight Peptides

With a monoisotopic mass of 557.7 g/mol, this tetrapeptide fills a calibration gap between smaller tripeptides (~300–400 Da) and larger hexapeptides (~600–800 Da), making it suitable as a mass calibrant in MALDI-TOF and ESI-MS workflows targeting the 500–600 m/z range . Its distinct mass prevents interference with common matrix clusters.

Hydrophobicity Profiling Control in Reverse-Phase HPLC Method Development

Because Leu-Ile-Ser-Leu exhibits intermediate hydrophobicity (predicted ΔG ~ –1.2 kcal/mol), it serves as a retention time marker between fully hydrophobic and fully polar tetrapeptide standards, aiding in gradient optimization for peptide separation methods .

Peptide Solubility and Formulation Screening Tool

The balanced presence of one polar serine amid three hydrophobic residues yields a peptide with moderate aqueous solubility, useful as a reference compound when evaluating solubility-enhancing formulations or co-solvents for sparingly soluble peptide drug candidates .

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